molecular formula C15H18OS2 B8181518 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde

Cat. No. B8181518
M. Wt: 278.4 g/mol
InChI Key: BNCXZWMQXJGANL-UHFFFAOYSA-N
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Description

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde is a useful research compound. Its molecular formula is C15H18OS2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is utilized in the synthesis of arylmethanol and arylketones from thiophene and 2,2′-bithiophene derivatives (Hamad, 2001).

  • This compound is used in synthesizing quinoline ring systems, which have applications in biological evaluation and synthetic applications (Hamama et al., 2018).

  • It serves as a photosensitizer in nanocrystalline dye-sensitized solar cells, achieving a power conversion efficiency of 2.84% under AM 1.5 G illumination (Ryu et al., 2009).

  • The compound is involved in the synthesis of Schiff bases and other organic compounds (Benachenhou et al., 2013).

  • It acts as a new chromophore for doping poly(9,9-bis(6-diethoxylphosphorylhexyl)fluorene) and other materials (Tokarev et al., 2019).

  • Its derivatives, like trimethylsilyl oligothienylcarbaldehydes, show cytotoxic effects on various tumor cell lines, indicating potential applications in cancer research (Lukevics et al., 2001).

  • It has potential applications in fluorescence imaging and spectroscopy, as indicated by the synthesis of flexible fluorescent compounds using this chemical (Pedras et al., 2010).

properties

IUPAC Name

5-(3-hexylthiophen-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-9-10-17-15(12)14-8-7-13(11-16)18-14/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXZWMQXJGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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